Iodo vs. Fluoro, Chloro, Bromo Substitution: 4-8× Higher Mitotic Inhibitory Potency in 1-Propargyl-5-halopyrimidin-2-one Series
In a direct head-to-head comparison of 1-propargyl-5-halopyrimidin-2-one derivatives, the 5-iodo analog demonstrated the highest mitotic inhibitory potency and colchicine binding competition among all halogen-substituted compounds tested. The 5-iodo derivative caused metaphase arrest at 0.375 and 0.18 mM in cultured human NHIK 3025 cells following 6-hour treatment, compared to the 5-fluoro analog which was only active at 1.5 and 0.75 mM [1]. At 5 mM concentration, 1-propargyl-5-iodopyrimidin-2-one inhibited [³H]colchicine binding to DEAE-cellulose purified tubulin by 43.2%, the highest value within the metahalone group, while the H-substituted 1-propargylpyrimidin-2-one showed no inhibition (0%) [1]. The rank order of potency was unambiguously established as H ≪ F < Cl ≦ Br ≦ I [1].
| Evidence Dimension | Metaphase arrest minimum active concentration |
|---|---|
| Target Compound Data | 0.375 and 0.18 mM |
| Comparator Or Baseline | 5-Fluoro analog: 1.5 and 0.75 mM; 5-H analog: no activity |
| Quantified Difference | 4- to 8-fold lower active concentration vs. 5-fluoro analog |
| Conditions | Human NHIK 3025 cells, 6-hour treatment, stained preparation analysis |
Why This Matters
Procurement of the 5-iodo derivative is essential for mitotic inhibition studies; the 5-fluoro analog requires 4-8× higher concentration to achieve the same biological effect.
- [1] Øyen TB, Laland SG, et al. Structure-activity relationship of 1-propargyl-5-halopyrimidin-2-ones: Metaphase arresting properties and competitive inhibition of colchicine binding to tubulin. Investigational New Drugs. 1983;1:203-211. doi:10.1007/BF00208891. View Source
